3-Bromo-5-fluoro-2-methoxyaniline hcl

Description

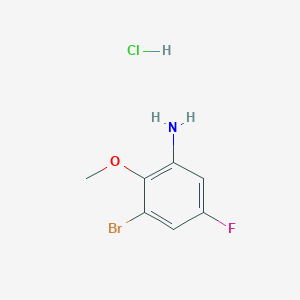

3-Bromo-5-fluoro-2-methoxyaniline HCl is a halogenated aromatic amine hydrochloride salt with the molecular formula C₇H₈BrClFNO and a molecular weight of 256.36 g/mol (calculated from and ). The compound features a benzene ring substituted with bromine at position 3, fluorine at position 5, and a methoxy group at position 2, with the amine group (-NH₂) forming a hydrochloride salt (HCl). Its SMILES notation is COC1=C(C=C(C=C1Br)F)N.Cl .

The hydrochloride salt form enhances water solubility compared to the free base, making it advantageous for synthetic applications in pharmaceuticals or agrochemicals. The compound is cataloged under CAS No. 1096884-89-7 and is used primarily in research settings ().

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO.ClH/c1-11-7-5(8)2-4(9)3-6(7)10;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPUTJVNIWZNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting material: 2-methoxy-5-aminopyridine or 2-chloro-5-nitropyridine derivatives are commonly used precursors.

- Methoxylation: Introduction of the methoxy group is often achieved by nucleophilic substitution of a chloro group with sodium methoxide in methanol under heating (~60 °C), yielding 2-methoxy-5-nitropyridine intermediates with high yields (~87%).

Reduction of Nitro Group

Diazotization and Fluorination

- The amino group is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C).

- The diazonium intermediate is then reacted with fluorination reagents such as tetrafluoroboric acid or sodium tetrafluoroborate to substitute the diazonium group with fluorine, yielding 2-methoxy-5-fluoropyridine.

Bromination

- Bromination is performed on 2-methoxy-5-fluoropyridine using bromination reagents like N-bromosuccinimide (NBS) in organic solvents such as tetrahydrofuran (THF).

- Reaction conditions vary from room temperature to 70 °C, with reaction times around 5 hours.

- Yields for bromination range from 40% to 83%, depending on temperature and molar equivalents of NBS.

Formation of 3-Bromo-5-fluoro-2-methoxyaniline Hydrochloride

- After bromination, the amino group is preserved or introduced via reduction if starting from nitro precursors.

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium, to improve stability and crystallinity.

Summary Table of Key Steps and Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Methoxylation | Sodium hydride, methanol | 60 °C, 3 hours | 87 | From 2-chloro-5-nitropyridine |

| Nitro reduction | Reducing agent (e.g., Fe powder) | Ambient to reflux | High | Converts nitro to amino |

| Diazotization | NaNO2 + HCl (or other acid) | 0–5 °C | — | Formation of diazonium salt |

| Fluorination | Tetrafluoroboric acid or sodium tetrafluoroborate | 35–45 °C | >50 | Substitution of diazonium with fluorine |

| Bromination | N-Bromosuccinimide (NBS), THF | 20–70 °C, 5 hours | 40–83 | Selective bromination at position 3 |

| Hydrochloride salt formation | HCl in organic/aqueous solvent | Ambient | Quantitative | Stabilizes the aniline as hydrochloride salt |

Research Findings and Advantages

- The synthetic route benefits from mild reaction conditions (temperatures below 100 °C, atmospheric pressure).

- Raw materials such as 2-methoxy-5-aminopyridine are readily available and inexpensive .

- Avoidance of complex purification techniques like column chromatography simplifies scale-up.

- The overall yield of the process is above 50% , which is industrially viable.

- Use of N-bromosuccinimide allows for selective bromination with controllable reaction parameters.

- The hydrochloride salt form improves chemical stability and handling safety .

Additional Notes on Related Compounds

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, affecting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Substituent Positions and Electronic Effects

- This compound : The methoxy group at position 2 is electron-donating, activating the ring for electrophilic substitution, while bromine (position 3) and fluorine (position 5) are electron-withdrawing, creating a polarized electronic environment .

- 3-Bromo-5-chloro-2-fluoroaniline : The chlorine atom (position 5) increases molecular weight and may enhance stability in harsh conditions compared to fluorine .

Functional Group Variations

- Phenacyl Derivatives : The 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride includes a ketone group, enabling reactions like nucleophilic acyl substitutions, unlike amine-based compounds .

- Aldehyde Derivatives : 4-Bromo-2-fluoro-3-methoxybenzaldehyde replaces the amine with an aldehyde, shifting reactivity toward condensation or oxidation reactions .

Physicochemical Properties

Solubility and Stability

- Hydrochloride Salts : The HCl salt form of 3-Bromo-5-fluoro-2-methoxyaniline significantly improves water solubility compared to its free base (e.g., 3-Bromo-5-methoxyaniline , MW 202.05) .

- Halogen Effects : Bromine and chlorine increase molecular weight and may enhance lipophilicity, but fluorine’s small size and electronegativity can improve metabolic stability .

Reactivity

- Methoxy vs. Methyl : Methoxy groups enhance resonance effects, making the compound more reactive in electrophilic substitutions compared to methyl-substituted analogs .

- Phenacyl Chlorides : The phenacyl group in 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride allows for facile displacement reactions, useful in synthesizing heterocycles .

Biological Activity

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is a compound of significant interest in biological research due to its unique chemical structure and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a methoxy group attached to an aniline structure, which influences its reactivity and biological interactions. The presence of halogens (bromine and fluorine) enhances its ability to form strong bonds with various biological molecules, potentially affecting their function.

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride interacts with specific molecular targets in biological systems. The bromine and fluorine atoms can engage in halogen bonding, while the methoxy group can participate in hydrogen bonding. These interactions may modulate enzyme activity, alter protein conformations, and influence cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition/Activation : The compound may inhibit or activate various enzymes by binding to their active sites or inducing conformational changes. For example, it has been suggested that it could inhibit certain kinases involved in signaling pathways.

- Gene Expression Modulation : By influencing transcription factors, this compound can alter gene expression profiles, which may affect cellular metabolism and growth.

Biological Activity Overview

Research indicates that 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride exhibits diverse biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Potential : The compound's structure implies possible anticancer activity; however, specific studies are needed to quantify this effect.

- Cellular Effects : It has been observed to influence cell viability and metabolic activity in vitro, indicating its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride suggests reasonable bioavailability due to its molecular weight (approximately 236.5 g/mol) and LogP value indicating moderate lipophilicity. This profile is crucial for its effectiveness as a drug candidate.

Stability and Degradation

The stability of this compound under laboratory conditions is critical for maintaining its biological activity. Studies have shown that prolonged exposure can lead to degradation products that may alter its effectiveness. Understanding the temporal effects in laboratory settings is essential for optimizing experimental conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-5-fluoro-2-methoxyaniline HCl?

- Methodology :

- Step 1 : Start with a meta-substituted aniline derivative. Introduce the methoxy group via nucleophilic aromatic substitution (NAS) using methoxide under controlled anhydrous conditions to avoid competing elimination reactions.

- Step 2 : Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to direct regioselectivity .

- Step 3 : Fluorination at the 5-position may employ a Balz-Schiemann reaction (diazotization followed by HF displacement) .

- Step 4 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>97% by HPLC) . Final HCl salt formation uses HCl gas in anhydrous ether.

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- 1H/13C NMR : Analyze coupling constants (e.g., JF-H for fluorine-proton coupling) to confirm substituent positions .

- HPLC : Validate purity (>95% using C18 column, UV detection at 254 nm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic pattern (Br/F presence) .

- Melting Point : Compare observed mp with literature (e.g., analogs in show mp ~170–190°C) .

Q. How should researchers handle and store this compound safely?

- Protocols :

- Storage : Keep at 0–6°C in amber glass under inert gas (Ar/N₂) to prevent degradation .

- PPE : Use nitrile gloves, lab coat, and fume hood to avoid inhalation/skin contact .

- Waste Disposal : Neutralize with sodium bicarbonate before incineration as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination/fluorination be mitigated?

- Strategies :

- Directing Groups : The methoxy group (ortho/para-director) competes with electron-withdrawing Br/F substituents. Use steric hindrance (e.g., bulky catalysts) to favor 3-Br/5-F positions .

- Temperature Control : Lower temperatures (-20°C) reduce side reactions during diazotization for fluorination .

- Computational Modeling : Predict substituent effects using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. How to resolve contradictions in reported reaction yields for this compound?

- Troubleshooting :

- Purity of Reagents : Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates. Use molecular sieves for drying .

- Catalyst Loading : Optimize FeBr₃/NBS ratios (e.g., 1:1.2 molar ratio) to balance reactivity vs. side-product formation .

- Reaction Monitoring : Track progress via TLC or in-situ IR to halt reactions at optimal conversion (~85–90%) .

Q. What strategies improve solubility for cross-coupling reactions involving this aniline derivative?

- Approaches :

- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) for Pd-mediated couplings (e.g., Suzuki with arylboronic acids) .

- Salt Exchange : Replace HCl with trifluoroacetate (TFA) salt to enhance solubility in organic phases .

- Microwave Assistance : Apply microwave irradiation (120°C, 30 min) to accelerate reactions in low-solubility conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.